NSC-70220

Description

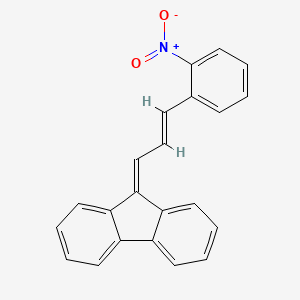

The exact mass of the compound 9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-23(25)22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVRONXTELQQCO-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-00-2 | |

| Record name | NSC70220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NSC-70220

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Allosteric Inhibition of SOS1

NSC-70220 is a selective, allosteric inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By binding to an allosteric site on SOS1, distinct from the catalytic site, this compound prevents the conformational changes required for efficient nucleotide exchange on RAS. This inhibitory action disrupts the SOS1-mediated conversion of RAS-GDP (inactive) to RAS-GTP (active), thereby attenuating downstream signaling pathways implicated in cell proliferation and survival, most notably the MAPK/ERK pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in cellular assays, primarily focusing on its anti-proliferative effects in cancer cell lines with activating KRAS mutations.

| Parameter | Cell Line | Value | Description |

| IC50 (Cell Growth Inhibition) | MIA PaCa-2 (KRAS G12C) | ~7.0 µM | The half maximal inhibitory concentration for the inhibition of oncogenic Kras-driven cell proliferation. |

| Growth Inhibitory Rate | MIA PaCa-2 (KRAS G12C) | 29% at 40 µM | The percentage of growth inhibition observed after treatment with 40 µM this compound. |

| Synergistic Growth Inhibitory Rate (with NSC-658497) | MIA PaCa-2 (KRAS G12C) | 54% | The enhanced growth inhibition when MIA PaCa-2 cells are treated with a combination of 40 µM this compound and 30 µM NSC-658497. |

Signaling Pathway Inhibition

This compound's inhibition of SOS1 leads to a significant reduction in the phosphorylation of downstream kinases in the MAPK/ERK pathway.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the anti-proliferative effects of this compound on the MIA PaCa-2 human pancreatic cancer cell line.

Materials:

-

MIA PaCa-2 cells (ATCC CRL-1420)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: MIA PaCa-2 cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for p-ERK and p-AKT

This protocol outlines the procedure for detecting changes in the phosphorylation status of ERK and AKT in MIA PaCa-2 cells following treatment with this compound.

Materials:

-

MIA PaCa-2 cells

-

Complete DMEM

-

This compound

-

DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total ERK1/2

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total AKT

-

Mouse anti-β-actin

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: MIA PaCa-2 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound at the desired concentration (e.g., 40 µM) or DMSO for the specified duration (e.g., overnight for p-ERK, or in combination with other compounds for p-AKT).

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer. The lysates are collected and centrifuged to pellet cellular debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with blocking buffer for 1 hour at room temperature. The membrane is then incubated with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Detection: After further washing, the membrane is incubated with ECL substrate, and the chemiluminescent signal is captured using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total ERK, total AKT, and β-actin as a loading control.

Experimental and Logical Workflow Visualizations

Technical Guide: NSC-70220, a Selective Allosteric Inhibitor of SOS1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell growth and proliferation. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This document provides a comprehensive technical overview of NSC-70220, a selective, allosteric inhibitor of SOS1. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to SOS1 and the RAS-MAPK Signaling Pathway

SOS1 plays a crucial role in transducing signals from receptor tyrosine kinases (RTKs) to RAS.[1] Upon growth factor binding, RTKs recruit the Grb2-SOS1 complex to the plasma membrane.[2] This relocalization allows SOS1 to catalyze the exchange of GDP for GTP on RAS, leading to its activation.[2][3] Activated RAS (RAS-GTP) then triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, differentiation, and survival.[4]

SOS1 possesses a catalytic site where RAS-GDP binds and a distinct allosteric site.[5] Binding of RAS-GTP to the allosteric site induces a conformational change in SOS1 that enhances its catalytic activity, creating a positive feedback loop.[6]

This compound: A Selective Allosteric SOS1 Inhibitor

This compound has been identified as a selective and allosteric inhibitor of SOS1.[5][7] Its mechanism of action involves binding to the allosteric site on SOS1, thereby preventing the RAS-GTP-mediated positive feedback and partially inhibiting the catalytic activation of RAS.[5][7] This selective inhibition of the feed-forward activation of wild-type RAS initiated by active RAS-GTP makes it a promising candidate for targeting cancers driven by oncogenic RAS mutations.[5]

Chemical Information

| Property | Value |

| Synonyms | SOS1-IN-1 |

| CAS Number | 4551-00-2 |

| Molecular Formula | C22H15NO2 |

| Molecular Weight | 325.36 g/mol |

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Cell Line | Concentration | Result | Reference |

| Growth Inhibitory Rate | MIA PaCa-2 (KRAS G12C) | 40 µM | 29% inhibition | [7] |

| Synergistic Growth Inhibition | MIA PaCa-2 (KRAS G12C) | 40 µM this compound + 30 µM NSC-658497 | 54% inhibition | [7] |

| Downstream Signaling Inhibition | - | 40 µM (overnight) | Lowered expression of p-ERK | [7] |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the SOS1-mediated RAS activation pathway and the inhibitory action of this compound.

Caption: SOS1-mediated RAS activation pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SOS1 inhibitors like this compound.

Cell Proliferation (MTT) Assay

This protocol is adapted for assessing the growth-inhibitory effects of this compound on a cancer cell line like MIA PaCa-2.

Caption: Workflow for a cell proliferation (MTT) assay.

Protocol:

-

Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 6,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[8]

-

Treatment: Prepare a stock solution of this compound in DMSO.[7] Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 40 µM).[7] Remove the old medium from the wells and add 100 µL of the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.[7]

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[8]

-

MTT Addition: Add 75 µL of a 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[8]

-

Formazan Solubilization: Centrifuge the plate for 10 minutes at 800 rpm.[8] Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The growth inhibitory rate is calculated using the formula: IR (%) = [(Average OD of control) - (Average OD of treated)] / (Average OD of control) x 100%.[7]

Western Blot for Phospho-ERK (p-ERK)

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway.

Protocol:

-

Cell Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with this compound (e.g., 40 µM) for a specified duration (e.g., overnight).[7] Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Detection: After further washes, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

SOS1-Mediated RAS Nucleotide Exchange Assay (HTRF-based)

This is a representative protocol for a biochemical assay to measure the ability of this compound to inhibit SOS1's GEF activity.

Protocol:

-

Reaction Setup: In a 384-well plate, add GDP-loaded KRAS protein.

-

Inhibitor Addition: Add this compound at various concentrations. Include a positive control (a known SOS1 inhibitor) and a negative control (vehicle).

-

Initiation of Exchange: Add a mixture of SOS1 protein and a fluorescently labeled GTP analog (e.g., GTP-DY-647P1).

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for nucleotide exchange.

-

Detection: Measure the HTRF signal. The binding of the fluorescent GTP to KRAS will bring a donor and acceptor fluorophore in proximity, generating a signal.

-

Data Analysis: Plot the HTRF signal against the inhibitor concentration to determine the IC50 value.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique that can be used to quantify the binding affinity between this compound and SOS1.

Caption: General workflow for a Microscale Thermophoresis (MST) assay.

Protocol:

-

Protein Labeling: Label purified SOS1 protein with a fluorescent dye according to the manufacturer's protocol.

-

Ligand Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

-

Sample Preparation: Mix the labeled SOS1 protein (at a constant concentration) with each dilution of this compound.

-

Capillary Loading: Load the samples into glass capillaries.

-

MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled SOS1 is monitored. The binding of this compound to SOS1 will alter its thermophoretic movement.

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding curve to determine the dissociation constant (Kd).

Conclusion

This compound represents a valuable tool for studying the role of allosteric SOS1 inhibition in RAS-driven cancers. Its selectivity for the allosteric site offers a nuanced approach to modulating RAS signaling. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar allosteric SOS1 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and to establish a more comprehensive quantitative profile.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac | Journal of Cell Biology | Rockefeller University Press [rupress.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of IL-8 Secretion on BxPC-3 and MIA PaCa-2 cells and Induction of Cytotoxicity in Pancreatic Cancer Cells with Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Inhibition of RAS Activation by NSC-70220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rat Sarcoma (RAS) family of small GTPases are critical signaling nodes that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making the RAS signaling pathway a prime target for therapeutic intervention. However, the direct inhibition of RAS has proven to be a formidable challenge. An alternative strategy is to target the upstream activators of RAS, such as the Son of Sevenless (SOS) family of guanine nucleotide exchange factors (GEFs). This guide provides an in-depth technical overview of NSC-70220, a selective allosteric inhibitor of SOS1, and its role in preventing RAS activation.

Mechanism of Action of this compound

This compound functions as a selective and allosteric inhibitor of SOS1.[1] Unlike orthosteric inhibitors that compete with the natural substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters its activity. In the case of this compound, it binds to an allosteric pocket on SOS1, thereby inhibiting the feed-forward activation of RAS initiated by active, GTP-bound RAS.[1][2] This allosteric inhibition prevents the catalytic domain of SOS1 from efficiently promoting the exchange of GDP for GTP on RAS, effectively locking RAS in its inactive state. Computational docking studies have identified key residues within the allosteric site of SOS1 that interact with this compound, notably W729 and L690.[1]

The SOS1-mediated activation of RAS is a critical step in the RAS signaling cascade. Upon stimulation by receptor tyrosine kinases (RTKs), the adaptor protein Grb2 recruits SOS1 to the plasma membrane, where it can interact with RAS. SOS1 facilitates the release of GDP from RAS, allowing the more abundant GTP to bind, leading to RAS activation. Activated RAS then engages downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, to drive cellular responses. By binding to an allosteric site on SOS1, this compound disrupts this crucial activation step.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on RAS-driven cellular processes have been quantified in various studies. A key parameter for evaluating the efficacy of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.

| Parameter | Cell Line | Value | Reference |

| Growth Inhibitory Rate | MIA PaCa-2 (KRAS G12C) | 29% at 40 µM | [3] |

| IC50 for Oncogenic Kras-driven Cell Growth (Derivative D16) | - | ~7.0 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on RAS activation and downstream signaling.

Cell Proliferation Assay (MIA PaCa-2)

This protocol is designed to assess the effect of this compound on the proliferation of the human pancreatic cancer cell line MIA PaCa-2, which harbors a KRAS G12C mutation.

Materials:

-

MIA PaCa-2 cells (ATCC® CRL-1420™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay

-

Plate reader

Procedure:

-

Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution in complete DMEM to the desired final concentrations (e.g., 40 µM). Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the growth inhibitory rate using the following formula: Growth Inhibitory Rate (%) = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Western Blotting for Phospho-ERK and Phospho-AKT

This protocol describes the detection of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), key downstream effectors of the RAS signaling pathway, in MIA PaCa-2 cells treated with this compound.

Materials:

-

MIA PaCa-2 cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 40 µM) or vehicle control (DMSO) for the desired time (e.g., overnight).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To detect total ERK, total AKT, and GAPDH, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control.

RAS Activation Pulldown Assay

This assay is used to specifically measure the levels of active, GTP-bound RAS in cell lysates. It utilizes the RAS-binding domain (RBD) of the RAF kinase, which has a high affinity for RAS-GTP.

Materials:

-

Cell lysates prepared as described in the Western Blotting protocol

-

RAS Activation Assay Kit (containing Raf-RBD fused to Glutathione S-transferase (GST) and glutathione-agarose beads)

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Anti-RAS antibody

Procedure:

-

Lysate Preparation: Prepare cell lysates from this compound-treated and control cells as described previously.

-

Positive and Negative Controls: In separate tubes, treat a portion of the control cell lysate with GTPγS (to induce maximal RAS activation) and GDP (to ensure RAS is in the inactive state).

-

Pulldown of Active RAS:

-

Incubate 500 µg to 1 mg of cell lysate with GST-Raf-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted samples by Western blotting using an anti-RAS antibody to detect the amount of pulled-down (active) RAS.

-

Also, run a small fraction of the total cell lysate to show the total amount of RAS protein in each sample.

-

-

Data Analysis: Compare the amount of active RAS in the this compound-treated samples to the control samples.

Conclusion

This compound represents a promising tool for the inhibition of RAS signaling through its allosteric modulation of SOS1. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its cellular activity, and detailed protocols for key experiments to assess its efficacy. The provided information and workflows can serve as a valuable resource for researchers and drug development professionals working to target the RAS pathway in cancer and other diseases. Further investigation into the precise IC50 of this compound on the SOS1-RAS interaction and its in vivo efficacy will be crucial for its continued development as a potential therapeutic agent.

References

Unveiling the Molecular Embrace: A Technical Guide to the NSC-70220 Binding Site on SOS1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins, central hubs in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This technical guide provides an in-depth investigation into the binding of NSC-70220, a selective allosteric inhibitor, to the SOS1 protein. We will explore the specific binding site, summarize the quantitative binding data, detail the experimental protocols used for its characterization, and visualize the intricate signaling pathways and experimental workflows involved. This document serves as a comprehensive resource for researchers actively engaged in the development of novel cancer therapeutics targeting the RAS-MAPK cascade.

Introduction: The SOS1-RAS Axis and the Promise of Allosteric Inhibition

The SOS1 protein functions as a crucial molecular switch, catalyzing the exchange of GDP for GTP on RAS proteins, thereby converting them from an inactive to an active state. This activation triggers a downstream signaling cascade, most notably the RAF-MEK-ERK (MAPK) pathway, which, when hyperactivated, can drive oncogenesis.[1]

This compound has emerged as a significant tool compound in the study of SOS1 inhibition. It functions as a selective and allosteric inhibitor, meaning it binds to a site on the SOS1 protein distinct from the catalytic site where RAS binds.[2][3] This allosteric modulation prevents the feed-forward activation of wild-type RAS, a process initiated by active RAS-GTP, without directly competing with the natural substrate.[4] The exploration of the this compound binding site provides a blueprint for the rational design of next-generation allosteric inhibitors of SOS1.

The Allosteric Binding Site of this compound on SOS1

Computational modeling and experimental evidence have pinpointed the allosteric binding site of this compound to a specific groove on the surface of the SOS1 protein. This pocket is formed by a constellation of key amino acid residues that create a unique chemical environment conducive to the binding of this compound and its derivatives.

Key Interacting Residues

Computer simulation and docking analyses have identified a groove on the SOS1 protein surrounded by the following key residues as the putative binding site for this compound and its analogs:

-

Valine 624 (V624)

-

Histidine 699 (H699)

-

Leucine 690 (L690)

-

Tryptophan 729 (W729)

-

Histidine 695 (H695)

The interaction of this compound with these residues, particularly W729 and L690, is thought to be critical for its inhibitory activity.[4]

Quantitative Analysis of this compound Binding

| Compound | Assay Type | Measured Parameter | Value | Reference |

| This compound | Cell Growth Inhibition (MIA PaCa-2 cells) | Growth Inhibitory Rate | 29% at 40 µM | [3] |

| D16 (this compound derivative) | Oncogenic Kras driven cell growth | Estimated IC50 | ~7.0 µM | [5] |

Table 1: Summary of Quantitative Data for this compound and its Derivative.

Experimental Protocols for Binding Site Investigation

The identification and characterization of the this compound binding site on SOS1 involve a combination of computational and experimental techniques. Below are detailed methodologies for the key experiments cited in the investigation of this and similar small molecule-protein interactions.

Computational Docking of this compound to the SOS1 Allosteric Site

Objective: To predict the binding pose and identify key interacting residues between this compound and the SOS1 protein.

Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of the human SOS1 protein from the Protein Data Bank (PDB). If a full-length structure is unavailable, a model of the relevant domains (e.g., REM and CDC25) can be used.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular modeling software (e.g., AutoDockTools).

-

Generate a 3D conformer of the this compound small molecule and optimize its geometry using a suitable force field.

-

-

Grid Box Definition:

-

Define a grid box encompassing the putative allosteric binding site on SOS1, including the key residues identified from preliminary analyses or literature (V624, H699, L690, W729, and H695). The grid box should be large enough to allow for rotational and translational freedom of the ligand.

-

-

Molecular Docking Simulation:

-

Perform molecular docking using a program such as AutoDock Vina. The software will systematically explore different conformations and orientations of this compound within the defined grid box.

-

A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most probable binding mode.

-

Visualize the protein-ligand interactions to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the specific residues of the SOS1 allosteric site.

-

Microscale Thermophoresis (MST) for Binding Affinity Determination

Objective: To experimentally validate the binding of this compound (or its derivatives) to SOS1 and determine the binding affinity (Kd).

Protocol:

-

Protein Labeling:

-

Label the purified SOS1 protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol.

-

Remove excess, unbound dye using a desalting column. The concentration of the labeled protein is kept constant during the experiment.

-

-

Ligand Dilution Series:

-

Prepare a serial dilution of the non-fluorescent ligand (this compound or its derivative) in the assay buffer. A typical 16-point dilution series is prepared to cover a wide range of concentrations.

-

-

Sample Preparation and Incubation:

-

Mix the fluorescently labeled SOS1 protein with each concentration of the ligand.

-

Incubate the mixtures for a sufficient time to allow the binding reaction to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into hydrophilic capillaries.

-

Place the capillaries into the MST instrument (e.g., Monolith NT.115).

-

The instrument uses an infrared laser to create a microscopic temperature gradient in the capillaries. The movement of the fluorescently labeled protein along this gradient (thermophoresis) is monitored.

-

-

Data Analysis:

-

The change in thermophoresis upon ligand binding is measured and plotted against the ligand concentration.

-

The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd), which represents the binding affinity.[6]

-

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Understanding the broader context of SOS1 function and the process of inhibitor discovery is crucial for effective drug development. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general workflow for identifying and validating allosteric inhibitors.

Figure 1: The SOS1-Ras-MAPK Signaling Pathway and the inhibitory action of this compound.

Figure 2: A generalized workflow for the discovery and validation of allosteric inhibitors.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for elucidating the mechanisms of allosteric SOS1 inhibition. The identification of its binding site within a specific groove on the SOS1 protein provides a solid foundation for the structure-based design of more potent and selective inhibitors. While direct quantitative binding data for this compound remains to be fully disclosed, the methodologies outlined in this guide provide a clear path for the comprehensive characterization of this and other novel SOS1 inhibitors. Future efforts should focus on obtaining high-resolution co-crystal structures of this compound or its optimized derivatives in complex with SOS1 to definitively validate the binding mode and guide further drug development efforts. Such studies will be instrumental in advancing the next generation of targeted therapies for RAS-driven cancers.

References

- 1. rombio.unibuc.ro [rombio.unibuc.ro]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated Computational Approaches and Tools for Allosteric Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Anticancer Properties of NSC-70220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro anticancer properties of NSC-70220, a selective allosteric inhibitor of Son of sevenless homolog 1 (SOS1). This document details the mechanism of action, experimental protocols for evaluating its efficacy, and available data on its activity in cancer cell lines.

Core Concepts: Mechanism of Action

This compound exerts its anticancer effects by targeting the SOS1 protein, a crucial guanine nucleotide exchange factor (GEF) for RAS proteins. In many cancers, the RAS-RAF-MEK-ERK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation and survival. SOS1 plays a pivotal role in this pathway by facilitating the exchange of GDP for GTP on RAS, thereby activating it.

By binding to an allosteric site on SOS1, this compound inhibits its function. This disruption of the SOS1:RAS interaction prevents the activation of KRAS and subsequently downregulates the entire MAPK/ERK signaling cascade. This leads to a reduction in the phosphorylation of ERK, a key downstream effector, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells with a dependency on this pathway.

Signaling Pathway of this compound Inhibition

Quantitative Data Summary

Table 1: In Vitro Activity of a SOS1 Inhibitor (this compound Exemplified Compound) in PC-9 Cancer Cells

| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |

| SOS1 Inhibitor | PC-9 (Human Lung Cancer) | Cellular pERK Levels | Inhibition of SOS1 Activity | ≤ 1 µM | [1] |

Note: This data is based on an exemplified compound from a patent that describes SOS1 inhibitors including this compound. Further studies are needed to establish a comprehensive profile of this compound's IC50 values across various cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anticancer properties of this compound.

Experimental Workflow for In Vitro Anticancer Drug Screening

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.

-

Western Blot Analysis for p-ERK

This technique is used to detect the phosphorylation status of ERK, a key downstream target in the SOS1 signaling pathway.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK and the loading control to ensure equal protein loading.

-

Conclusion

This compound is a promising anticancer agent that functions by inhibiting the SOS1-mediated activation of the RAS/MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of its efficacy. While comprehensive quantitative data on this compound is still emerging, the available information indicates its potential as a targeted therapy for cancers dependent on the RAS signaling pathway. Further research is warranted to fully elucidate its therapeutic potential across a broader range of malignancies.

References

Unveiling NSC-70220: A Novel Allosteric Inhibitor of SOS1 for Cancer Therapy

A deep dive into the discovery and initial characterization of a promising therapeutic agent.

Abstract

NSC-70220 has emerged as a significant molecule in the landscape of targeted cancer therapy. Identified as a selective, allosteric inhibitor of the Son of Sevenless 1 (SOS1) protein, it presents a promising avenue for the treatment of cancers driven by mutations in the KRAS oncogene. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its mechanism of action, preclinical efficacy, and the foundational experimental protocols that have defined its early development.

Introduction: The Challenge of Targeting KRAS

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers, including pancreatic, lung, and colorectal cancers. For decades, direct inhibition of KRAS has been a formidable challenge for drug developers. This has led to a shift in strategy towards targeting the proteins that regulate KRAS activity. One such crucial regulator is SOS1, a guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS by promoting the exchange of GDP for GTP. By inhibiting SOS1, it is possible to indirectly suppress the activity of oncogenic KRAS, thereby halting the downstream signaling pathways that drive tumor growth and proliferation.

The Discovery of this compound: A New Approach to SOS1 Inhibition

The discovery of this compound is detailed in the patent application WO 2016077793A1, titled "ARYL SULFONOHYDRAZIDES". This document discloses a series of compounds, including this compound, designed to inhibit the function of SOS1. Unlike inhibitors that target the catalytic site of SOS1, this compound was identified as an allosteric inhibitor. This means it binds to a site on the SOS1 protein distinct from the active site, inducing a conformational change that prevents it from effectively activating KRAS. This allosteric mechanism can offer greater selectivity and a lower potential for off-target effects compared to traditional active-site inhibitors.

Synthesis of this compound

The chemical synthesis of this compound, identified in the patent as (E)-1-(2-(phenanthren-9-ylmethylene)hydrazinyl)-4-nitrobenzene, involves a multi-step process. While the full, detailed synthesis protocol is proprietary and outlined within the patent, the key steps generally involve the condensation of a phenanthrene-based aldehyde with a substituted hydrazine derivative. The precise control of reaction conditions is crucial to ensure the correct stereochemistry and purity of the final compound.

Initial Characterization: Delineating the Activity of this compound

The initial characterization of this compound focused on its ability to inhibit cancer cell growth, particularly in cell lines with known KRAS mutations, and to modulate the signaling pathways downstream of KRAS.

In Vitro Efficacy

Early studies demonstrated the anti-proliferative effects of this compound in various cancer cell lines. A key model for these investigations has been the MIA PaCa-2 human pancreatic cancer cell line, which harbors a KRAS G12C mutation.

| Cell Line | Treatment | Concentration | Growth Inhibitory Rate |

| MIA PaCa-2 | This compound | 40 µM | 29% |

| MIA PaCa-2 | NSC-658497 | 30 µM | 8% |

| MIA PaCa-2 | This compound + NSC-658497 | 40 µM + 30 µM | 54% |

Table 1: Growth inhibitory effects of this compound alone and in combination with NSC-658497 on MIA PaCa-2 cells.

These results indicate that this compound has a direct inhibitory effect on the proliferation of KRAS-mutant pancreatic cancer cells. Furthermore, the data suggests a synergistic effect when combined with other compounds, highlighting its potential for use in combination therapies.

Mechanism of Action: Impact on Cellular Signaling

To confirm that the anti-proliferative effects of this compound were due to its intended mechanism of action, its impact on the downstream signaling pathways of KRAS was investigated. The two major pathways downstream of KRAS are the MAPK/ERK pathway and the PI3K/AKT pathway, both of which are critical for cell survival and proliferation.

Western blot analysis was employed to measure the levels of phosphorylated (active) ERK and AKT in MIA PaCa-2 cells following treatment with this compound.

| Treatment | Phospho-AKT (P-AKT) Levels | Phospho-ERK (P-ERK) Levels |

| This compound (40 µM, overnight) | - | Lowered |

| NSC-658497 (40 µM, 2 hours) | Lowered | Lowered |

| This compound (40 µM, overnight) + NSC-658497 (40 µM, 2 hours) | Lowered | Lowered |

Table 2: Effect of this compound on P-AKT and P-ERK expression in MIA PaCa-2 cells.

The data demonstrates that this compound effectively reduces the phosphorylation of ERK, a key component of the MAPK pathway. This provides strong evidence that this compound functions by inhibiting the SOS1-KRAS interaction, thereby suppressing downstream signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

Cell Culture

The MIA PaCa-2 human pancreatic carcinoma cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2.5% horse serum, and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay

A 3-day cell proliferation assay was performed to assess the anti-proliferative effects of this compound.

-

Cell Seeding: MIA PaCa-2 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound, NSC-658497, or a combination of both. A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours.

-

Viability Assessment: Cell viability was determined using a standard colorimetric assay, such as the MTT or SRB assay. The absorbance was measured using a microplate reader.

-

Data Analysis: The growth inhibitory rate (IR) was calculated using the following formula: IR (%) = [(Average OD of control) - (Average OD of treatment)] / (Average OD of control) x 100

Western Blot Analysis

Western blotting was used to determine the levels of phosphorylated and total AKT and ERK.

-

Cell Lysis: MIA PaCa-2 cells were treated with this compound and/or NSC-658497 for the indicated times. After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands was quantified using densitometry software.

Conclusion and Future Directions

The discovery and initial characterization of this compound have established it as a promising lead compound for the development of novel cancer therapeutics. Its selective, allosteric inhibition of SOS1 provides a clear mechanism for targeting KRAS-driven cancers. The initial preclinical data demonstrates its potential both as a monotherapy and in combination with other agents.

Further research will be necessary to optimize the pharmacological properties of this compound, including its potency, selectivity, and pharmacokinetic profile. In vivo studies in animal models of KRAS-mutant cancers will be crucial to evaluate its efficacy and safety in a more complex biological system. Nevertheless, the foundational work on this compound has paved the way for a new and exciting approach to treating some of the most challenging human cancers.

Allosteric Inhibition of SOS1 by NSC-70220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the allosteric inhibition of Son of Sevenless 1 (SOS1) by the small molecule inhibitor NSC-70220. SOS1 is a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, and its dysregulation is implicated in various cancers. This compound has been identified as a selective, allosteric inhibitor of SOS1, offering a promising therapeutic strategy for targeting RAS-driven malignancies. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction to SOS1 and its Role in RAS Signaling

Son of Sevenless 1 (SOS1) is a key protein that regulates the activity of RAS GTPases. RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycling is critical for transmitting signals from cell surface receptors to intracellular pathways that control cell growth, proliferation, and survival. SOS1 acts as a guanine nucleotide exchange factor (GEF), facilitating the exchange of GDP for GTP, thereby activating RAS.

The activity of SOS1 is tightly regulated. It possesses a catalytic site where RAS-GDP binds and a distinct allosteric site. Binding of RAS-GTP to the allosteric site induces a conformational change in SOS1, significantly enhancing its GEF activity. This creates a positive feedback loop, leading to rapid and robust RAS activation. In many cancers, mutations in RAS or upstream signaling components lead to the constitutive activation of this pathway, making SOS1 an attractive therapeutic target.

This compound: A Selective Allosteric Inhibitor of SOS1

This compound is a small molecule that has been identified as a selective inhibitor of SOS1. Unlike competitive inhibitors that target the catalytic site, this compound binds to the allosteric site of SOS1.[1] This binding prevents the positive feedback activation of SOS1 mediated by RAS-GTP, thereby attenuating downstream RAS signaling.[1] By selectively targeting the allosteric site, this compound offers a nuanced approach to modulating SOS1 activity, potentially with greater specificity and reduced off-target effects compared to catalytic site inhibitors.

Quantitative Data Summary

| Parameter | Cell Line | Value/Effect | Reference |

| Cell Growth Inhibition | MIA PaCa-2 (KRAS G12C) | 29% inhibition at 40 µM | [2] |

| Synergistic Effect | MIA PaCa-2 (KRAS G12C) | 54% growth inhibition in combination with NSC-658497 (30 µM) | [2] |

| Derivative (D16) IC50 | Oncogenic Kras driven cells | ~7.0 µM (for cell growth) | [1] |

Signaling Pathways and Mechanism of Action

The RAS/MAPK Signaling Pathway

The SOS1-mediated activation of RAS is a central node in the RAS/MAPK signaling cascade. Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it encounters and activates RAS. Active RAS-GTP then initiates a downstream phosphorylation cascade, ultimately leading to the activation of ERK (Extracellular signal-regulated kinase), which translocates to the nucleus to regulate gene expression involved in cell proliferation and survival.

Allosteric Inhibition of SOS1 by this compound

This compound exerts its inhibitory effect by binding to the allosteric pocket of SOS1. This binding event prevents the interaction of active Ras-GTP with the allosteric site, thereby breaking the positive feedback loop that is crucial for high levels of SOS1 activity. This leads to a reduction in the overall activation of Ras and subsequent dampening of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[2]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following sections provide generalized, yet detailed, methodologies for key experiments relevant to the study of SOS1 inhibitors, which can be adapted for this compound.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify biomolecular interactions in solution. It measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.

Objective: To determine the binding affinity (Kd) of this compound to SOS1.

Materials:

-

Purified recombinant SOS1 protein (labeled with a fluorescent dye, e.g., NT-647)

-

This compound

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

-

MST capillaries (e.g., Monolith NT.115 capillaries)

-

MST instrument (e.g., Monolith NT.115)

Procedure:

-

Protein Labeling: Label purified SOS1 with an amine-reactive fluorescent dye according to the manufacturer's protocol. Remove excess dye by size-exclusion chromatography.

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of this compound in MST buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Prepare a constant concentration of labeled SOS1 in MST buffer (e.g., 20 nM).

-

-

Binding Reaction: Mix equal volumes of each this compound dilution with the labeled SOS1 solution. Incubate at room temperature for 10-30 minutes to allow the binding to reach equilibrium.

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries in the MST instrument.

-

The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change over time.

-

-

Data Analysis: The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The data is then fitted to a binding model to determine the dissociation constant (Kd).

Fluorescence Polarization (FP) Assay for Inhibition

FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled molecule binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.

Objective: To determine the IC50 of this compound for the inhibition of the SOS1-RAS interaction.

Materials:

-

Purified recombinant SOS1 protein

-

Purified recombinant RAS protein (e.g., KRAS)

-

Fluorescently labeled RAS-GDP or a fluorescently labeled peptide derived from RAS that binds SOS1 (Tracer)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100)

-

384-well black microplates

-

Plate reader with FP capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer.

-

Prepare solutions of SOS1 and the fluorescent tracer at appropriate concentrations (determined through initial optimization experiments).

-

-

Assay Plate Setup:

-

Add the serially diluted this compound to the wells of the microplate.

-

Add the SOS1 protein to the wells and incubate with the inhibitor for a short period (e.g., 15-30 minutes).

-

Initiate the binding reaction by adding the fluorescent tracer to all wells.

-

Include control wells: tracer only (for minimum polarization) and tracer with SOS1 but no inhibitor (for maximum polarization).

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration. The data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

GTP Hydrolysis Assay

This assay measures the ability of SOS1 to catalyze the exchange of GDP for GTP on RAS, which subsequently leads to GTP hydrolysis by RAS. Inhibition of SOS1 will result in a decreased rate of GTP hydrolysis.

Objective: To assess the functional inhibition of SOS1-mediated RAS activation by this compound.

Materials:

-

Purified recombinant SOS1 protein

-

Purified recombinant RAS protein

-

GTP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

Phosphate detection reagent (e.g., Malachite Green)

Procedure:

-

Inhibitor Pre-incubation: Pre-incubate SOS1 with various concentrations of this compound in assay buffer at room temperature for 15-30 minutes.

-

Reaction Initiation: Add RAS and GTP to the pre-incubated mixture to start the reaction.

-

Time-course Measurement: At different time points, take aliquots of the reaction and stop the reaction (e.g., by adding EDTA).

-

Phosphate Detection: Add the phosphate detection reagent to the stopped reaction aliquots. The amount of inorganic phosphate released from GTP hydrolysis is proportional to the amount of activated RAS.

-

Measurement: Measure the absorbance at the appropriate wavelength for the detection reagent.

-

Data Analysis: Plot the amount of phosphate produced over time for each inhibitor concentration. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of cancer cells that are dependent on RAS signaling.

Objective: To determine the anti-proliferative effect of this compound on cancer cells.

Materials:

-

MIA PaCa-2 human pancreatic cancer cells (or other relevant cancer cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specific period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The data is plotted against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). A brief protocol for a 3-day proliferation assay with MIA PaCa-2 cells treated with 40 µM this compound has been reported.[2]

Conclusion

This compound represents a valuable tool for studying the allosteric regulation of SOS1 and serves as a lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, selectively targeting the allosteric site of SOS1, provides a clear rationale for its development in RAS-driven cancers. While further characterization of its biochemical potency is warranted, the available cellular data demonstrates its potential to inhibit cancer cell growth and modulate key signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other allosteric SOS1 inhibitors.

References

In-depth Technical Guide: The Impact of NSC-70220 on Guanine Nucleotide Exchange Factor (GEF) Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the small molecule inhibitor NSC-70220 and its specific impact on the guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1).

Introduction

This compound is a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras family GTPases. Ras proteins are central regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Dysregulation of Ras signaling, often through mutations in Ras itself or in upstream regulators like SOS1, is a hallmark of many human cancers. This compound has emerged as a valuable tool for studying the intricacies of SOS1-mediated Ras activation and as a potential starting point for the development of novel anti-cancer therapeutics. This guide details the mechanism of action of this compound, its quantitative effects on cellular processes, and the experimental protocols used to characterize its activity.

Mechanism of Action: Allosteric Inhibition of SOS1

This compound functions by binding to an allosteric site on SOS1, distinct from the catalytic site where Ras binds for nucleotide exchange. This allosteric modulation inhibits the positive feedback loop of Ras activation. In its active, GTP-bound state, Ras can bind to the allosteric site of SOS1, which enhances the GEF activity of SOS1 at its catalytic site, leading to a rapid amplification of Ras-GTP levels. This compound selectively targets this allosteric site, thereby preventing the Ras-GTP-mediated hyperactivation of SOS1.[1][2] This mechanism is particularly relevant in the context of oncogenic Ras mutations, where the constitutive activation of Ras can be further amplified through this feedback loop involving wild-type Ras. By disrupting this process, this compound effectively reduces the overall levels of active Ras-GTP in cells.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological effects of this compound and its derivatives.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Cell Proliferation | MIA PaCa-2 (KRAS G12C) | Growth Inhibitory Rate | 29% at 40 µM | [3] |

| D16 (this compound derivative) | Cell Proliferation | MIA PaCa-2 (KRAS mutant) | IC50 | ~7.0 µM | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SOS1-mediated Ras activation pathway and a general experimental workflow for evaluating the impact of this compound.

Caption: SOS1-Mediated Ras Activation Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Assessing this compound Activity.

Experimental Protocols

In Vitro SOS1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This protocol describes a fluorescence-based assay to measure the ability of this compound to inhibit the GEF activity of SOS1 on Ras. The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP.

Materials:

-

Purified recombinant human SOS1 catalytic domain (SOS1cat)

-

Purified recombinant human Ras (e.g., H-Ras or K-Ras)

-

BODIPY-FL-GDP (Thermo Fisher Scientific)

-

GTP solution (10 mM)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Black 96-well or 384-well microplates

-

Fluorescence plate reader

Procedure:

-

Ras-BODIPY-FL-GDP Loading:

-

In a microcentrifuge tube, incubate Ras protein with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 1 hour at room temperature in the dark to allow for nucleotide loading.

-

Remove unbound nucleotide using a desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a DMSO control.

-

In the microplate, add the diluted this compound or DMSO control.

-

Add a solution of SOS1cat to each well to a final concentration of approximately 50 nM.

-

Add the Ras-BODIPY-FL-GDP complex to each well to a final concentration of approximately 2 µM.

-

-

Initiation and Measurement:

-

Initiate the exchange reaction by adding GTP to a final concentration of 1 mM to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for BODIPY-FL (e.g., 485 nm excitation, 520 nm emission).

-

Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTP.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay

This protocol outlines a method to determine the effect of this compound on the proliferation of the MIA PaCa-2 human pancreatic cancer cell line, which harbors a KRAS G12C mutation.

Materials:

-

MIA PaCa-2 cells (ATCC CRL-1420)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

This compound stock solution (in DMSO)

-

Sterile 96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Harvest MIA PaCa-2 cells using trypsin-EDTA and resuspend them in complete growth medium.

-

Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Measurement (MTT Assay Example):

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

-

Ras Activation (Ras-GTP Pull-down) Assay

This protocol describes a method to measure the levels of active, GTP-bound Ras in cells treated with this compound.

Materials:

-

MIA PaCa-2 cells

-

This compound

-

Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)

-

Raf-1 Ras Binding Domain (RBD) fused to Glutathione S-transferase (GST) and immobilized on glutathione-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against Pan-Ras or specific Ras isoforms

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture MIA PaCa-2 cells to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis/Wash Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Ras-GTP Pull-down:

-

Normalize the protein concentration of the cell lysates.

-

Incubate a portion of the lysate with GST-Raf-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Collect the beads by centrifugation and wash them three times with Lysis/Wash Buffer.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against Ras.

-

Also, run a parallel blot with the total cell lysates to determine the total Ras levels.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for both the pull-down and the total lysate samples.

-